Mianserin-d3

Vue d'ensemble

Description

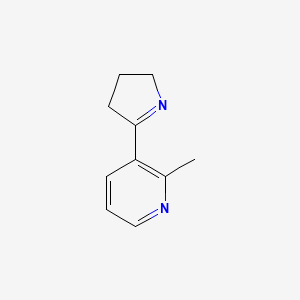

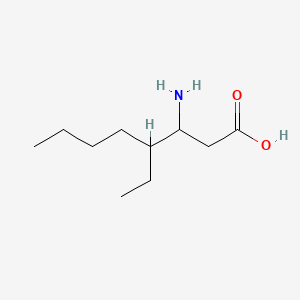

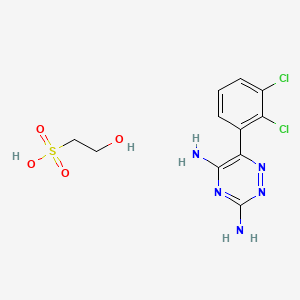

Mianserin-d3 is a certified reference material . It is a variant of Mianserin, a tetracyclic antidepressant used to treat depression and anxiety .

Synthesis Analysis

The synthesis of Mianserin involves the asymmetric reduction of the cyclic imine using asymmetric transfer hydrogenation conditions . A series of structural derivatives were generated with the aim of reducing 5-HT receptor binding .

Molecular Structure Analysis

This compound is a tetracyclic compound with antidepressant effects . It has been suggested that its anti-inflammatory activity may be independent of 5-Hydroxytryptamine Receptors .

Chemical Reactions Analysis

Mianserin, a chemical with serotonin and adrenoceptor antagonist activities, increases fish vulnerability to a potential predator threat, when prey fish must deal with this threat based on conspecific chemical alarm cues .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 267.4 g/mol . It is a tetracyclic antidepressant that has antihistaminic and hypnosedative, but almost no anticholinergic, effect .

Applications De Recherche Scientifique

Activité antitumorale

La miansérine s'est avérée posséder une activité antitumorale. Elle inhibe le transport de la glutamine médié par SLC1A5, qui joue un rôle crucial dans la prolifération des cellules tumorales . La miansérine s'est avérée inhiber la croissance tumorale in vitro et in vivo, et l'efficacité antitumorale in vivo était corrélée à la réduction des concentrations de glutamine dans les tissus tumoraux .

Traitement de la dépression

La miansérine est un composé tétracyclique utilisé pour le traitement de la dépression et de la dépression associée à l'anxiété . Elle combine une activité antidépressive avec un effet sédatif et a un profil d'activité EEG et clinique similaire à celui de l'amitriptyline .

Activité anxiolytique

La miansérine semble avoir une activité anxiolytique, comme en témoignent les résultats d'études comparant la miansérine au diazépam . Des études supplémentaires seront nécessaires pour déterminer son rôle dans les syndromes mixtes de dépression-anxiété par rapport à celui des dérivés tricycliques tels que la doxépine ou des combinaisons d'amitriptyline et de perphénazine .

Sécurité cardiovasculaire

La miansérine est bien tolérée par les patients atteints de maladie cardiovasculaire, y compris ceux qui se remettent d'un infarctus du myocarde récent . Elle ne semble pas antagoniser l'action des médicaments antihypertenseurs bloquant les neurones adrénergiques ni affecter l'action anticoagulante du phénprocoumon .

Effets anticholinergiques négligeables

Les effets anticholinergiques de la miansérine chez les animaux intacts et chez l'homme sont négligeables par rapport à ceux de l'amitriptyline ou de la cyproheptadine . Les effets anticholinergiques centraux chez le rat sont absents, sauf à des doses élevées<a aria-label="2: 5. Effets anticholinergiques négligeables Les effets anticholinergiques de la miansérine chez les animaux intacts et chez l'homme sont négligeables par rapport à ceux de l'amitriptyline ou de la cyproheptadine2" data-citationid="2ade1131-12d8-beb7-70b3-43dff38e6dbf-30" h="ID=SERP,5017.1" href="https://link

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Mianserin-d3, like its parent compound Mianserin, interacts with various enzymes and proteins. It is known to inhibit norepinephrine reuptake and stimulate the release of norepinephrine . This interaction with norepinephrine transporters alters the concentration of norepinephrine in the synaptic cleft, influencing neurotransmission .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by interacting with serotonin and histamine receptors, impacting cell signaling pathways . The compound’s interaction with these receptors can influence gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to norepinephrine transporters, inhibiting the reuptake of norepinephrine and stimulating its release . This alters the concentration of norepinephrine available for binding to post-synaptic receptors, influencing neurotransmission .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Mianserin, given their structural similarity. Mianserin is metabolized in the liver, primarily by the cytochrome P450 system

Propriétés

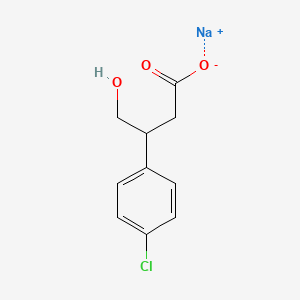

IUPAC Name |

5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQUQVLFIPOEMF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662130 | |

| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81957-76-8 | |

| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81957-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using Mianserin-d3 in the study?

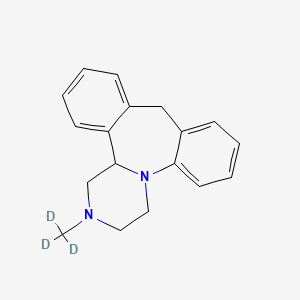

A1: this compound serves as an internal standard in the gas chromatographic/mass spectrometric (GC/MS) assay for quantifying Mianserin in human plasma []. This means a known amount of this compound is added to the plasma samples before analysis.

Q2: How does this compound contribute to the accuracy of the Mianserin assay?

A2: this compound is a stable isotope-labeled analog of Mianserin. It has a nearly identical chemical structure to Mianserin but with a three-dalton higher mass due to the presence of three deuterium atoms. This difference allows the mass spectrometer to differentiate between the two compounds. Because this compound closely mimics the behavior of Mianserin during sample preparation and analysis, it corrects for potential variations and losses, ensuring a more precise and reliable measurement of Mianserin in the plasma samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)